molecular formula C13H13BrN2O2 B11333900 N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]butanamide

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]butanamide

Cat. No.: B11333900
M. Wt: 309.16 g/mol
InChI Key: QVESTMGHIHVPPX-UHFFFAOYSA-N
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Description

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]butanamide is a synthetic organic compound that features a bromophenyl group attached to an oxazole ring, which is further connected to a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]butanamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and nitriles, under acidic or basic conditions.

    Amidation: The final step involves the formation of the butanamide moiety through the reaction of the oxazole derivative with butanoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the butanamide moiety, leading to the formation of carboxylic acids.

    Reduction: Reduction of the oxazole ring can yield various reduced derivatives, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions to achieve substitution reactions.

Major Products

    Oxidation: Carboxylic acids and their derivatives.

    Reduction: Reduced oxazole derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]butanamide involves its interaction with specific molecular targets and pathways. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]butanamide is unique due to its specific combination of a bromophenyl group, an oxazole ring, and a butanamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H13BrN2O2

Molecular Weight

309.16 g/mol

IUPAC Name

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]butanamide

InChI

InChI=1S/C13H13BrN2O2/c1-2-3-12(17)15-13-8-11(16-18-13)9-4-6-10(14)7-5-9/h4-8H,2-3H2,1H3,(H,15,17)

InChI Key

QVESTMGHIHVPPX-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC(=NO1)C2=CC=C(C=C2)Br

Origin of Product

United States

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